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Compound of Interest

Compound Name: Hdac-IN-38

Cat. No.: B12411898

Hdac-IN-38 is a potent inhibitor of multiple histone deacetylase isoforms.[1] It demonstrates
inhibitory activity in the micromolar range against several Class | and Class IIb HDACs.[1]
Specifically, it has been shown to target HDAC1, HDAC2, HDAC3, HDAC5, HDACS6, and
HDACS.[1]

Quantitative Inhibitory Activity

The inhibitory potency of Hdac-IN-38 against various HDAC isoforms has been quantified
through the determination of IC50 values. The following table summarizes the available data,
providing a clear comparison of its activity across different isoforms.

HDAC Isoform IC50 (pM)
HDAC1 3.82[1]
HDAC2 6.62[1]
HDAC3 2.86[1]
HDAC5 6.27[1]
HDAC6 1.27[1]
HDACS 0.533[1]

This data is reported by MedchemExpress and is cited to be from Kaur N, et al. Protective
effects of 10,11-dihydro-5H-dibenzo[b,flazepine hydroxamates on vascular cognitive
impairment. Eur J Med Chem. 2020 Feb 1;187:111915.[1]
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Experimental Protocols

The detailed experimental protocol for the HDAC inhibition assays that yielded the IC50 values
for Hdac-IN-38 is described in the primary literature by Kaur N, et al. While the full text of this
specific publication is not directly accessible for reproduction here, a general methodology for
such an assay is provided below for reference.

General Protocol for a Fluorometric HDAC Inhibition Assay
Atypical in vitro assay to determine the IC50 of an HDAC inhibitor involves the following steps:

¢ Reagents and Materials:

[¢]

Recombinant human HDAC isoforms (HDAC1, 2, 3, 5, 6, 8)

o Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

o Assay buffer (e.g., 25 mM Tris-HCI, pH 8.0, 137 mM NacCl, 2.7 mM KCI, 1 mM MgCl2)

o Developer solution (e.g., containing a protease like trypsin and a potent HDAC inhibitor
like Trichostatin A to stop the reaction)

o Hdac-IN-38 (dissolved in a suitable solvent like DMSO)

o 96-well black microplates

o Fluorometric plate reader

e Assay Procedure:

o Adilution series of Hdac-IN-38 is prepared in the assay buffer.

o The recombinant HDAC enzyme is added to the wells of the microplate containing the
diluted inhibitor or vehicle control (DMSO).

o The enzyme and inhibitor are pre-incubated for a specified time (e.g., 15 minutes) at a
controlled temperature (e.g., 37°C).
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o The fluorogenic HDAC substrate is added to all wells to initiate the enzymatic reaction.
o The reaction is allowed to proceed for a set time (e.g., 30-60 minutes) at 37°C.

o The developer solution is added to stop the deacetylation reaction and to cleave the
deacetylated substrate, releasing the fluorescent molecule (e.g., 7-amino-4-
methylcoumarin, AMC).

o The fluorescence is measured using a plate reader with appropriate excitation and
emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).

o Data Analysis:
o The fluorescence intensity is proportional to the HDAC activity.

o The percentage of inhibition for each concentration of Hdac-IN-38 is calculated relative to
the vehicle control.

o The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme
activity, is determined by fitting the dose-response curve using non-linear regression
analysis.

Visualizations

To further illustrate the target selectivity and a typical experimental workflow, the following
diagrams are provided.
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Caption: Target selectivity profile of Hdac-IN-38 against various HDAC isoforms.
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Caption: General experimental workflow for determining HDAC inhibitor potency.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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